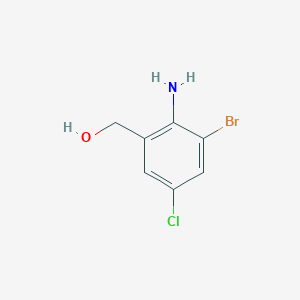![molecular formula C13H25N3O B11732363 [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732363.png)
[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features both an ether and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with 3-chloropropan-1-ol and 1-propyl-1H-pyrazole-4-carbaldehyde.
Step 1: The first step involves the reaction of 3-chloropropan-1-ol with sodium hydride in anhydrous tetrahydrofuran to form 3-(propan-2-yloxy)propan-1-ol.
Step 2: The second step is the formation of the amine by reacting 3-(propan-2-yloxy)propan-1-ol with 1-propyl-1H-pyrazole-4-carbaldehyde in the presence of sodium triacetoxyborohydride in dichloromethane.
Step 3: The final step involves the reduction of the intermediate product to yield [3-(propan-2-yloxy)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ether group can be oxidized to form a ketone or aldehyde under strong oxidative conditions.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted ethers.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. The ether and amine groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(propan-2-yloxy)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [3-(propan-2-yloxy)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
- Functional Groups : The combination of ether and amine groups in this specific arrangement is unique.
- Applications : Its potential applications in various fields make it a compound of interest.
Propiedades
Fórmula molecular |
C13H25N3O |
|---|---|
Peso molecular |
239.36 g/mol |
Nombre IUPAC |
3-propan-2-yloxy-N-[(1-propylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C13H25N3O/c1-4-7-16-11-13(10-15-16)9-14-6-5-8-17-12(2)3/h10-12,14H,4-9H2,1-3H3 |
Clave InChI |
AYDGSODFRFGBMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C=N1)CNCCCOC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(morpholin-4-yl)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732286.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11732294.png)
![(2R)-2-amino-1-[(2R)-2-methylpyrrolidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B11732295.png)
![1-ethyl-5-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732308.png)


![1-[3-(Methylsulfonyl)phenyl]cyclopropanemethanamine](/img/structure/B11732331.png)
![4-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11732341.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11732357.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11732367.png)


![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732397.png)
